(1R,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a bromine and two fluorine atoms on the phenyl ring, makes it an interesting subject for research in organic chemistry and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-difluoroaniline and ®-epichlorohydrin.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
(1R,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-bromo-2,6-dichlorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)butan-2-OL
Uniqueness
The presence of both bromine and fluorine atoms in (1R,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL makes it unique compared to other similar compounds. These halogen atoms can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10BrF2NO |
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Molecular Weight |
266.08 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9+/m1/s1 |
InChI Key |
MFAKSCMQXMQSKT-MOFOKWOHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=C(C=C1F)Br)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1F)Br)F)N)O |
Origin of Product |
United States |
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